3,4-Diphenyloxolan-2-ol
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Overview
Description
3,4-Diphenyloxolan-2-ol: is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound features a hydroxyl group (-OH) attached to the second carbon of the oxolane ring and two phenyl groups attached to the third and fourth carbons. The presence of these phenyl groups imparts unique chemical properties to the compound, making it a subject of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3,4-Diphenyloxolan-2-ol involves the reaction of phenylacetaldehyde with phenylmagnesium bromide (a Grignard reagent) followed by cyclization. The reaction typically proceeds as follows:
Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium in anhydrous ether.
Addition to Phenylacetaldehyde: The Grignard reagent is then added to phenylacetaldehyde, resulting in the formation of an intermediate.
Cyclization: The intermediate undergoes cyclization to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 3,4-Diphenyloxolan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The compound can be reduced to form a diol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of diols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
Chemistry: 3,4-Diphenyloxolan-2-ol is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its use as a precursor for pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,4-Diphenyloxolan-2-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, while the phenyl groups can participate in π-π interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
2,3-Diphenyloxirane: Another cyclic ether with phenyl groups, but with an epoxide ring instead of an oxolane ring.
3,4-Diphenylfuran: A similar compound with an oxygen atom in a five-membered ring but with a different arrangement of double bonds.
Uniqueness: 3,4-Diphenyloxolan-2-ol is unique due to its specific arrangement of phenyl groups and the presence of a hydroxyl group on the oxolane ring. This structure imparts distinct chemical properties and reactivity compared to other similar compounds.
Properties
CAS No. |
92541-00-9 |
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Molecular Formula |
C16H16O2 |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
3,4-diphenyloxolan-2-ol |
InChI |
InChI=1S/C16H16O2/c17-16-15(13-9-5-2-6-10-13)14(11-18-16)12-7-3-1-4-8-12/h1-10,14-17H,11H2 |
InChI Key |
HIOJYKSBBXTHOA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C(O1)O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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